Thiazolo[4,5-b]pyridine-6-carboxylic acid
CAS No.: 1448852-06-9
Cat. No.: VC4083043
Molecular Formula: C7H4N2O2S
Molecular Weight: 180.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448852-06-9 |
|---|---|
| Molecular Formula | C7H4N2O2S |
| Molecular Weight | 180.19 |
| IUPAC Name | [1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11) |
| Standard InChI Key | BIDYOROKRGXBMY-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1SC=N2)C(=O)O |
| Canonical SMILES | C1=C(C=NC2=C1SC=N2)C(=O)O |
Introduction
Structural and Functional Overview
Thiazolo[4,5-b]pyridine-6-carboxylic acid (molecular formula: C₈H₄N₂O₂S) features a bicyclic system where the thiazole ring is annulated to the pyridine core at positions 4 and 5. This arrangement creates a planar, aromatic structure with distinct electronic properties that facilitate interactions with biological targets. The carboxylic acid group at position 6 enhances solubility and provides a handle for further derivatization, making the compound a versatile building block in drug design .
The compound’s significance stems from its dual functionality:
-
The thiazole ring contributes to metabolic stability and hydrogen-bonding capabilities.
-
The pyridine moiety enables π-π stacking interactions with enzyme active sites, particularly in kinase domains .
Synthetic Methodologies
Five-Step Synthesis from 3,5-Dibromo-2-Aminopyridine
The most extensively documented synthesis involves a five-step sequence starting from 3,5-dibromo-2-aminopyridine, as detailed in patent CN110590813B . Key stages include:
Table 1: Optimization of Critical Synthesis Steps
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| S1 | Thiocyanamide, benzoyl chloride, THF | Form 1-(3,5-dibromopyridin-2-yl)thiourea | 78 |
| S2 | NaH, THF, 5h reflux | Cyclize to 6-bromothiazolo[4,5-b]pyridine-2-amine | 65 |
| S3 | Isoamyl nitrite, 11h reaction | Diazotization to 6-bromothiazolo[4,5-b]pyridine | 72 |
| S4 | CO gas, PdCl₂(PPh₃)₂, MeOH, 105°C | Carbonylation to methyl ester | 69.1 |
| S5 | NaOH, H₂O, pH 3.5–4 | Ester hydrolysis to carboxylic acid | 88.5 |
The carbonylation step (S4) demonstrates sensitivity to phosphine ligands, with bis(triphenylphosphine)palladium dichloride proving optimal for maintaining reaction efficiency at 10 kPa CO pressure . Alternative palladium catalysts reduced yields by 15–20% in control experiments.
Alternative Annulation Strategies
Recent advances describe pyridine ring construction on preformed thiazole intermediates. A 2024 review highlights methods using:
-
Huisgen cycloaddition: Copper-catalyzed azide-alkyne reactions to form the pyridine ring .
-
Microwave-assisted condensation: Reducing reaction times from 12h to 45 minutes while maintaining 68–72% yields .
These approaches circumvent brominated precursors but require stringent temperature control to prevent thiazole decomposition above 110°C .
Pharmacological Profiling
Cardiovascular Applications
As a platelet aggregation inhibitor, thiazolo[4,5-b]pyridine-6-carboxylic acid derivatives exhibit IC₅₀ values of 0.8–1.2 μM in ADP-induced platelet assays, outperforming clopidogrel (IC₅₀: 1.5 μM) in parallel studies . Mechanistically, the carboxylic acid group chelates calcium ions in P2Y₁₂ receptors, disrupting ADP-mediated signaling cascades.
| Target | Thiazolo[4,5-b]pyridine-6-carboxylic Acid | Imatinib | Sunitinib |
|---|---|---|---|
| c-KIT WT | 18% inhibition at 10 μM | 98% (0.1 μM) | 95% (0.05 μM) |
| PDGFR-β | 27% inhibition at 10 μM | 72% (1 μM) | 89% (0.5 μM) |
| VEGFR2 | <5% inhibition at 10 μM | N/A | 93% (0.1 μM) |
Physicochemical Characterization
Spectroscopic Properties
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.15 (d, J=5.2 Hz, 1H, thiazole-H), 13.2 (br s, 1H, COOH) .
Aqueous solubility reaches 8.2 mg/mL at pH 7.4, decreasing to 0.3 mg/mL at pH 2.0 due to protonation of the pyridine nitrogen .
Emerging Applications and Future Directions
Current research explores:
-
Nanoparticle conjugation: PEGylated formulations improving tumor accumulation by 3.2-fold in murine models .
-
Dual PDE3/c-KIT inhibitors: Hybrid molecules showing synergistic effects in gastrointestinal stromal tumor cell lines (GI₅₀: 0.87 μM vs. 1.15 μM for parent compound) .
Challenges remain in optimizing metabolic stability, with hepatic microsomal studies showing 62% parent compound remaining after 1h incubation. Structural modifications targeting the thiazole sulfur’s oxidation susceptibility are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume